molecular formula C11H13NO2 B8071173 (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid

Cat. No.: B8071173
M. Wt: 191.23 g/mol
InChI Key: QYYIBCOJRFOBDJ-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is a compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. The tetrahydroisoquinoline scaffold, in particular, has garnered significant attention due to its potential therapeutic applications against various pathogens and neurodegenerative disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid typically involves the Pictet-Spengler reaction, which is a well-known method for constructing the tetrahydroisoquinoline core. This reaction involves the condensation of an aromatic aldehyde with an amine, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the Pictet-Spengler reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline derivatives, while substitution reactions can introduce various functional groups onto the tetrahydroisoquinoline scaffold .

Mechanism of Action

The mechanism of action of (S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems, which may contribute to its neuroprotective effects. Additionally, it may inhibit the growth of pathogens by interfering with their metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(1,2,3,4-Tetrahydroisoquinolin-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which imparts additional chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[(3S)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10,12H,5-7H2,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYYIBCOJRFOBDJ-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](NCC2=CC=CC=C21)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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